2-(苯甲氧基)-5-(叔丁基)苯甲醛

描述

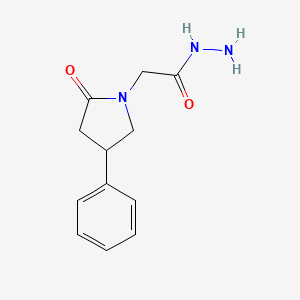

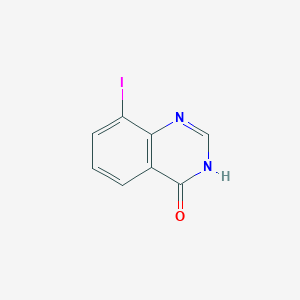

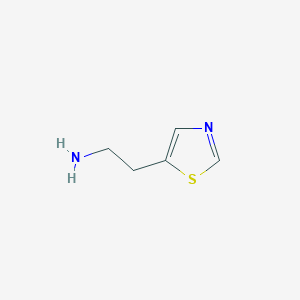

The compound of interest, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, is a benzaldehyde derivative with a benzyloxy substituent at the 2-position and a tert-butyl group at the 5-position on the benzene ring. This structure suggests potential reactivity typical of benzaldehydes, as well as steric effects due to the bulky tert-butyl group.

Synthesis Analysis

The synthesis of related compounds with tert-butyl groups and benzaldehyde functionalities has been explored in various studies. For instance, the synthesis of 5-tert-butyl-2-hydroxy-benzaldehyde was achieved through hydroformylation catalyzed by magnesium methoxide . Another study reported the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde from bromine and 5-tert-butyl-2-hydroxy-benzaldehyde in acetic acid . These methods could potentially be adapted for the synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been characterized in several studies. For example, the structure of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was determined by X-ray analysis, revealing significant dihedral angles between substituents and the benzene ring plane . This suggests that the tert-butyl group in 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde would likely introduce steric hindrance, affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of tert-butyl groups in various chemical reactions has been documented. For instance, tert-butoxy radicals generated from di-tert-butyl peroxide react with phenols to yield phenoxy radicals . Additionally, the oxidation of benzyl and allyl ethers to esters by hypervalent (tert-butylperoxy)iodanes has been observed . These studies indicate that the tert-butyl group can participate in radical reactions and oxidation processes, which could be relevant for the chemical reactions of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives with tert-butyl groups can be inferred from related compounds. For example, the synthesis and characterization of 5-tert-butyl-2-hydroxy-benzaldehyde provided insights into its yield, optimal reaction conditions, and characterization by NMR . Similarly, the synthesis of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene yielded white acicular crystals with a melting point of 340°C . These findings suggest that 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde would have distinct physical properties such as melting point and solubility, which could be characterized using similar analytical techniques.

科学研究应用

合成酚类抗氧化剂及环境影响

合成酚类抗氧化剂 (SPA),包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP) 等化合物,在延长产品保质期方面至关重要,它们通过延迟氧化反应来达到这一目的。然而,它们的环境存在、人体接触和毒性引起了人们的担忧。这些 SPA 及其转化产物已在不同的环境基质和人体组织中被检测到。接触途径包括食物摄入、灰尘摄入和个人护理产品的使用。毒性研究表明潜在的肝毒性和内分泌干扰作用,其中一些 SPA 可能致癌。对于未来的研究,建议探索新型高分子量 SPA 的污染和环境行为,了解多种 SPA 共同接触的毒性效应,并开发毒性和迁移能力较低的 SPA (Liu 和 Mabury,2020)。

土壤和地下水中醚氧合物的生物降解

乙基叔丁基醚 (ETBE) 是一种汽油醚氧合物,它在土壤和地下水中会发生生物降解。已经发现微生物能够好氧降解 ETBE 作为碳和能源,或通过使用烷烃进行共代谢。降解过程涉及多个中间体,并受到共污染物的存在的影响,共污染物可能限制或增强 ETBE 生物降解。尽管 ETBE 存在厌氧生物降解的潜力,但对此了解较少。本综述强调了进一步探索 ETBE 降解机制的必要性,特别是在厌氧条件下,以及应用生物强化和生物刺激技术以增强受污染场地中 ETBE 降解的必要性 (Thornton 等人,2020)。

催化非酶动力学拆分

催化非酶动力学拆分 (KR) 在不对称有机合成中变得重要,为产品和回收的起始材料提供了高对映选择性和收率。本综述涵盖了自 2004 年以来催化非酶动力学拆分的主要发展,提供了对通过此方法拆分的各种类型化合物的更新,例如醇、环氧化合物、胺、烯烃和硫化合物。这些进展突出了非酶动力学拆分作为不对称合成领域重要性的 (Pellissier,2011)。

用于燃料氧合剂纯化的聚合物膜

本综述重点介绍了聚合物膜的使用,特别是在纯化甲基叔丁基醚 (MTBE)(一种流行的燃料添加剂)方面。它讨论了获得纯 MTBE 的挑战,并探索了各种聚合物膜及其在分离共沸甲醇/MTBE 混合物中的效率。最有效的材料包括聚乙烯醇、醋酸纤维素和聚杂芳烃,其中混合基质膜显示出高整体操作稳定性。本综述对于理解 MTBE 纯化中膜技术的进步至关重要 (Pulyalina 等人,2020)。

作用机制

The mechanism of action of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde in chemical reactions often involves the benzylic position . For instance, benzylic halides undergo the typical reactions of alkyl halides . The benzylic C-H bonds are weaker than most sp3 hybridized C-H bonds, which facilitates the formation of benzylic halides under radical conditions .

属性

IUPAC Name |

5-tert-butyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTIMZSCOMGULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716778 | |

| Record name | 2-(Benzyloxy)-5-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde | |

CAS RN |

796047-09-1 | |

| Record name | 2-(Benzyloxy)-5-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)

![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)